

# A Technical Guide to WD-890: A Novel Selective Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WD-890    |           |
| Cat. No.:            | B12386489 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of signaling pathways for crucial cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2] These pathways are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, TYK2 has emerged as a compelling therapeutic target. The challenge in developing TYK2 inhibitors lies in achieving selectivity against other highly homologous JAK family members (JAK1, JAK2, and JAK3) to avoid off-target effects. A promising strategy to overcome this is the development of allosteric inhibitors that target the less conserved pseudokinase (JH2) domain, rather than the ATP-binding site in the catalytic (JH1) domain.[1][2]

**WD-890** is a novel, potent, and selective allosteric inhibitor of TYK2 that binds to the pseudokinase domain.[1][2] Preclinical studies have demonstrated its therapeutic potential in various animal models of autoimmune diseases, including systemic lupus erythematosus (SLE), psoriasis, psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).[1][2] Furthermore, **WD-890** has shown favorable absorption, distribution, metabolism, and excretion (ADME) properties and a tolerable toxicity profile in these preclinical evaluations.[1][2]

This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the mechanism of action of **WD-890** and similar selective allosteric TYK2 inhibitors.



# Data Presentation In Vitro Potency and Selectivity

Quantitative data on the in vitro potency and selectivity of **WD-890** is not yet publicly available. The following table presents representative data for other selective allosteric TYK2 inhibitors to provide context for the expected profile of such compounds.

| Compo<br>und                            | Target        | Assay<br>Type               | IC50 / Ki             | Selectiv<br>ity vs.<br>JAK1 | Selectiv<br>ity vs.<br>JAK2 | Selectiv<br>ity vs.<br>JAK3 | Referen<br>ce |
|-----------------------------------------|---------------|-----------------------------|-----------------------|-----------------------------|-----------------------------|-----------------------------|---------------|
| Deucrava<br>citinib<br>(BMS-<br>986165) | TYK2<br>(JH2) | Binding<br>(Ki)             | 0.02 nM               | >1000-<br>fold              | >1000-<br>fold              | >1000-<br>fold              | [3]           |
| WD-890                                  | TYK2<br>(JH2) | Biochemi<br>cal/Bindi<br>ng | Data not<br>available | Data not<br>available       | Data not<br>available       | Data not<br>available       |               |

# **Pharmacokinetic Properties**

**WD-890** is reported to have favorable ADME properties.[1][2] However, specific pharmacokinetic parameters from preclinical studies have not been disclosed. The table below outlines the typical parameters assessed.



| Parameter | Description                                    | WD-890 Data        |
|-----------|------------------------------------------------|--------------------|
| Tmax      | Time to reach maximum plasma concentration     | Data not available |
| Cmax      | Maximum plasma concentration                   | Data not available |
| t1/2      | Elimination half-life                          | Data not available |
| AUC       | Area under the plasma concentration-time curve | Data not available |
| F (%)     | Oral Bioavailability                           | Data not available |

# In Vivo Efficacy in Preclinical Models

**WD-890** has demonstrated therapeutic efficacy in animal models of SLE, psoriasis, PsA, and IBD.[1][2] Specific quantitative outcomes from these studies are not yet published.

# **Experimental Protocols**

Detailed experimental protocols for **WD-890** have not been published. The following are representative methodologies for key experiments used in the evaluation of selective allosteric TYK2 inhibitors.

# **Biochemical Kinase Assays**

Objective: To determine the potency and selectivity of the inhibitor against TYK2 and other JAK family kinases.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

- Reagents: Recombinant human TYK2 (JH1 and JH2 domains), JAK1, JAK2, JAK3 kinase domains, ATP, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
- Procedure:



- The inhibitor is serially diluted in DMSO and pre-incubated with the kinase and peptide substrate in an assay buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.
- The detection reagents (europium-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding to the phosphorylated substrate.
- The TR-FRET signal is read on a compatible plate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a fourparameter logistic equation.

# **Cellular Assays**

Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular context.

Method: Phospho-STAT Assay in Human Whole Blood

- Cell Source: Freshly collected human whole blood from healthy donors.
- Procedure:
  - Whole blood is pre-incubated with serial dilutions of the inhibitor.
  - Cells are stimulated with a cytokine that signals through TYK2, such as IL-12 or IFN-α.
  - To assess selectivity, cells are also stimulated with cytokines that signal through other JAKs (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
  - Following stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.



- Cells are then stained with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT4 for IL-12 signaling).
- The level of STAT phosphorylation is quantified by flow cytometry.
- Data Analysis: IC50 values are determined from the dose-response inhibition of cytokineinduced STAT phosphorylation.

# In Vivo Efficacy Model

Objective: To evaluate the therapeutic efficacy of the inhibitor in an animal model of autoimmune disease.

Method: Imiquimod-Induced Psoriasis Model in Mice

- Animal Model: BALB/c or C57BL/6 mice.
- Procedure:
  - A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
  - The test compound (WD-890) is administered orally once or twice daily, starting from the first day of imiquimod application.
  - A vehicle control group and a positive control group (e.g., another known TYK2 inhibitor) are included.
  - The severity of skin inflammation is assessed daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), measuring erythema, scaling, and skin thickness.
  - At the end of the study, skin and spleen samples are collected for histopathological analysis and measurement of pro-inflammatory cytokine levels (e.g., IL-17, IL-23) by qPCR or ELISA.
- Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control in terms of PASI scores, histological changes, and cytokine expression.



### **Pharmacokinetic Studies**

Objective: To determine the pharmacokinetic profile of the inhibitor after oral and intravenous administration.

Method: PK Study in Rodents

- Animal Model: Sprague-Dawley rats or CD-1 mice.
- Procedure:
  - The compound is administered as a single dose via oral gavage (PO) and intravenous injection (IV).
  - Blood samples are collected at multiple time points post-dosing from the tail vein or via cannulation.
  - Plasma is separated by centrifugation and stored frozen until analysis.
  - The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated using non-compartmental analysis software.

# Visualizations TYK2 Signaling Pathway





Click to download full resolution via product page

Caption: TYK2 signaling pathway and the inhibitory action of WD-890.

# **Mechanism of Allosteric TYK2 Inhibition**





Click to download full resolution via product page

Caption: Allosteric vs. ATP-competitive inhibition of TYK2.

# Preclinical Evaluation Workflow for a Selective TYK2 Inhibitor





Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of a TYK2 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of WD-890: A novel allosteric TYK2 inhibitor for the treatment of multiple autoimmune diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to WD-890: A Novel Selective Allosteric TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386489#wd-890-as-a-selective-tyk2-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com